molecular formula C8H8N2O B3043093 3-Amino-2-methoxybenzonitrile CAS No. 725718-10-5

3-Amino-2-methoxybenzonitrile

Cat. No.: B3043093
CAS No.: 725718-10-5
M. Wt: 148.16 g/mol
InChI Key: DWPSMIOGNINQKD-UHFFFAOYSA-N
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Description

3-Amino-2-methoxybenzonitrile is an organic compound with the molecular formula C8H8N2O It is a derivative of benzonitrile, featuring an amino group at the third position and a methoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-2-methoxybenzonitrile can be synthesized through several methods One common approach involves the nitration of 2-methoxyaniline followed by reduction and subsequent cyanation The nitration step introduces a nitro group, which is then reduced to an amino group

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The amino and methoxy groups on the benzene ring make it susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Products may include nitro derivatives or quinones.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzonitriles depending on the reagents used.

Scientific Research Applications

3-Amino-2-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-amino-2-methoxybenzonitrile exerts its effects depends on its interactions with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect enzyme activity, receptor binding, and other biological processes.

Comparison with Similar Compounds

  • 2-Amino-3-methoxybenzonitrile
  • 4-Amino-2-methoxybenzonitrile
  • 3-Amino-4-methoxybenzonitrile

Comparison: 3-Amino-2-methoxybenzonitrile is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different properties in terms of solubility, stability, and interaction with other molecules.

Properties

IUPAC Name

3-amino-2-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPSMIOGNINQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725718-10-5
Record name 3-amino-2-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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